ヨードパミド

概要

説明

ヨードパミドメグルミンは、胆嚢造影や経静脈胆管造影などの医用画像診断に主に用いられる水溶性放射線造影剤です . ヨードを含んだ化合物であり、ヨードはX線を遮蔽するため、ヨードを含む身体組織は、含まない組織と比べて、X線画像で見えやすくなります .

2. 製法

合成経路と反応条件: ヨードパミドメグルミンは、ヨードパミドとメグルミンを反応させることで合成されます。 この反応では、ヨードパミドとメグルミンが塩を形成し、経静脈投与に適した水溶性化合物が得られます .

工業的製法: ヨードパミドメグルミンの工業的製法には、以下の工程が含まれます。

ヨードパミドの調製: ヨードパミドは、3,3’-アジポイルジイミノビス(2,4,6-トリヨード安息香酸)をアジピン酸でアシル化して合成されます。

ヨードパミドメグルミンの生成: ヨードパミドを水溶液中でメグルミンと反応させて、ヨードパミドメグルミンを生成します。

滅菌と包装: 最終生成物は滅菌され、光を遮断した単回使用容器に包装されます.

作用機序

ヨードパミドメグルミンは、体がX線を透過する際に、X線を遮蔽することで機能します。 化合物中のヨード原子がX線を吸収するため、ヨードを含む身体組織は、含まない組織と比べて、X線画像で見えやすくなります . 得られる不透明度は、X線の経路におけるヨード化造影剤の濃度と量に正比例します . この化合物は、主に肝胆道系から排泄されるため、胆嚢と胆管の可視化に特に適しています .

類似化合物:

ジアトリゾエートメグルミン: 放射線画像診断に用いられるもう1つのヨード化造影剤です.

ヨータラメタートメグルミン: 尿路造影と血管造影に用いられています.

メチルグルカミンヨードパミド: ヨードパミドメグルミンに似ていますが、薬物動態が異なります.

独自性: ヨードパミドメグルミンは、高いヨード含有量と水溶性により、胆管と胆嚢を鮮明に可視化できるという点で独特です . 主に肝胆道系から排泄されるため、これらの構造の画像診断に特に適しています .

科学的研究の応用

ヨードパミドメグルミンは、以下のものを含め、いくつかの科学研究に応用されています。

医用画像診断: 胆嚢や胆管の可視化のため、X線画像診断の造影剤として広く用いられています.

薬学分析: 造影剤の品質と一貫性を確保するため、製剤の分析に用いられています.

毒性学研究: 造影剤の安全性と潜在的な副作用を評価するため、毒性学研究に用いられています.

生物学研究: 動物モデルにおける胆管系と肝臓機能の研究に用いられています.

生化学分析

Biochemical Properties

Iodipamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary excretion of Iodipamide is through the hepato-biliary system . This allows it to interact with the liver where it is rapidly secreted .

Cellular Effects

Iodipamide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Ionic radiocontrast agents like Iodipamide are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Molecular Mechanism

Iodipamide exerts its effects at the molecular level through several mechanisms. Organic iodine compounds like Iodipamide block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine . The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .

Temporal Effects in Laboratory Settings

The effects of Iodipamide change over time in laboratory settings. Following intravenous administration, Iodipamide is carried to the liver where it is rapidly secreted . The contrast medium appears in the bile within 10 to 15 minutes after injection . The gallbladder begins to fill within an hour after injection; maximum filling is reached after two to two and one-half hours .

Transport and Distribution

Iodipamide is transported and distributed within cells and tissues. Following intravenous administration, Iodipamide is carried to the liver where it is rapidly secreted . The contrast medium appears in the bile within 10 to 15 minutes after injection , thus permitting visualization of the hepatic and common bile ducts .

準備方法

Synthetic Routes and Reaction Conditions: Iodipamide meglumine is synthesized by reacting iodipamide with meglumine. The reaction involves the formation of a salt between iodipamide and meglumine, resulting in a water-soluble compound suitable for intravenous administration .

Industrial Production Methods: The industrial production of iodipamide meglumine involves the following steps:

Preparation of Iodipamide: Iodipamide is synthesized by the acylation of 3,3’-adipoyldiimino-bis(2,4,6-triiodobenzoic acid) with adipic acid.

Formation of Iodipamide Meglumine: The iodipamide is then reacted with meglumine in an aqueous solution to form iodipamide meglumine.

Sterilization and Packaging: The final product is sterilized and packaged in single-dose containers, protected from light.

化学反応の分析

反応の種類: ヨードパミドメグルミンは、ヨード原子を含むため、主に置換反応を起こします。 これらの反応では、特定の条件下でヨード原子が他の置換基と置き換わることがあります .

一般的な試薬と条件:

置換反応: これらの反応には通常、求核試薬が必要であり、穏やかな条件下で行うことができます。

酸化還元反応: ヨードパミドメグルミンは、酸化還元反応を起こすこともありますが、置換反応に比べて起こりやすいわけではありません.

主要生成物: ヨードパミドメグルミンの反応で生成される主要な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、置換反応では、さまざまなヨード化誘導体が生成される可能性があります .

類似化合物との比較

Diatrizoate Meglumine: Another iodinated contrast agent used in radiographic imaging.

Iothalamate Meglumine: Used in urography and angiography.

Methylglucamine Iodipamide: Similar to iodipamide meglumine but with different pharmacokinetic properties.

Uniqueness: Iodipamide meglumine is unique in its ability to provide clear visualization of the biliary ducts and gallbladder due to its high iodine content and water solubility . Its primary excretion through the hepato-biliary system makes it particularly suitable for imaging these structures .

特性

IUPAC Name |

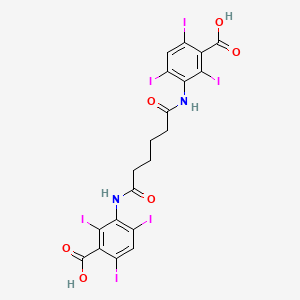

3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFINMCNLQNTKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14I6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023153 | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1139.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L | |

| Record name | SID47193872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. Iodipamide's primary excretion through the hepato-biliary system and concentration in bile allows visualization of the gallbladder and biliary ducts., ... The iodine in the contrast medium is responsible for the absorption of x-rays and the resulting opacification of the organ system or other area under investigation. ... | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White, crystalline powder | |

CAS No. |

606-17-7 | |

| Record name | Adipiodon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodipamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipiodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKQ858A3VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

306-308, 306-308 °C, 307 °C | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。